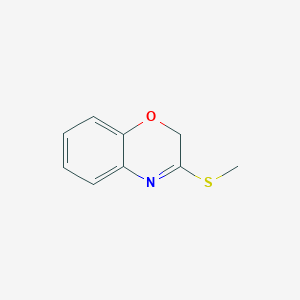

3-(Methylsulfanyl)-2H-1,4-benzoxazine

Description

Properties

CAS No. |

21744-76-3 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

3-methylsulfanyl-2H-1,4-benzoxazine |

InChI |

InChI=1S/C9H9NOS/c1-12-9-6-11-8-5-3-2-4-7(8)10-9/h2-5H,6H2,1H3 |

InChI Key |

FYYDFKQRWBMIIP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC2=CC=CC=C2OC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,4 Benzoxazines and Sulfur Substituted Analogues

Classical and Contemporary Approaches to the 1,4-Benzoxazine Ring System Formation

The construction of the 1,4-benzoxazine ring system can be achieved through several distinct synthetic strategies, ranging from classical condensation reactions to modern cascade processes.

Condensation Reactions for Core Construction

One of the most fundamental and established methods for constructing the 1,4-benzoxazine core is the condensation reaction between a 2-aminophenol (B121084) and a suitable two-carbon electrophile, typically an α-haloketone. This approach builds the oxazine (B8389632) ring in a single, efficient step.

The reaction is believed to proceed via an initial N-alkylation of the more nucleophilic amino group of the 2-aminophenol by the α-haloketone. This is followed by an intramolecular cyclization, where the phenolic oxygen attacks the carbonyl carbon, leading to a dehydrative aromatization that forms the final 2H-1,4-benzoxazine product. The versatility of this method allows for a wide range of substituents on both the benzene (B151609) ring (derived from the 2-aminophenol) and the heterocyclic ring (derived from the α-haloketone). For instance, the reaction of 2-aminophenol with chloroacetone (B47974) has been utilized to produce 3-methyl-2H-1,4-benzoxazine. researchgate.netwikipedia.org α-Haloketones are themselves versatile synthons, and their reaction with binucleophiles like 2-aminophenols is a cornerstone in the synthesis of various heterocycles. wikipedia.orgnih.gov

| Reactant 1 | Reactant 2 | Product | Conditions |

| 2-Aminophenol | α-Haloketone (e.g., Chloroacetone) | 3-Substituted-2H-1,4-benzoxazine | Base or thermal |

| Substituted 2-Aminophenols | Substituted α-Haloketones | Variously Substituted 2H-1,4-benzoxazines | Various |

This table summarizes the general condensation approach for 1,4-benzoxazine synthesis.

Ring-Opening/Annulation Cascade Reactions

More contemporary strategies involve cascade reactions that form the benzoxazine (B1645224) skeleton through a sequence of bond-forming and bond-breaking events in a single pot. One such elegant approach is the yttrium(III) triflate-catalyzed formal [4+2] cyclization of benzoxazoles with propargylic alcohols. This method proceeds through a ring-opening of the benzoxazole (B165842) precursor followed by a regioselective annulation (ring-closure) to furnish highly functionalized 1,4-benzoxazine scaffolds.

Another innovative cascade strategy involves the reaction of activated aziridines with 2-halophenols. This process is typically initiated by a Lewis acid-catalyzed SN2-type ring-opening of the aziridine (B145994) by the phenol. The resulting intermediate then undergoes a copper(I)-catalyzed intramolecular C-N cyclization to afford 3,4-dihydro-1,4-benzoxazine derivatives with excellent control over stereochemistry. organic-chemistry.org

Reductive Cyclization Pathways

Reductive cyclization offers a powerful alternative for the synthesis of the 1,4-benzoxazine ring system, typically starting from ortho-substituted nitroarenes. In a common pathway, a 2-nitrophenol (B165410) is first O-alkylated with an α-haloketone to form a 1-(2-nitrophenoxy)alkan-2-one intermediate. Subsequent reduction of the nitro group to an amine triggers a spontaneous intramolecular cyclization and dehydration to yield the 2H-1,4-benzoxazine.

Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ over Raney Nickel) or chemical reductants like low-valent titanium (generated from Sm/TiCl₄) or iron in acetic acid. Chemoenzymatic methods, utilizing alcohol dehydrogenases for the selective bioreduction of prochiral 1-(2-nitrophenoxy)propan-2-ones, have also been developed to access enantiopure benzoxazine precursors.

| Starting Material | Key Steps | Reagents | Product |

| 1-(2-Nitrophenoxy)acetophenone | Intramolecular reductive cyclization | Sm/TiCl₄ | 3-Aryl-2H-1,4-benzoxazine |

| 2-(2-Nitrophenoxy)acetonitrile | Reductive cyclization | Fe / Acetic Acid | 2H-1,4-Benzoxazin-3(4H)-one |

| 1-(2-Nitrophenoxy)propan-2-one | Bioreduction, then cyclization | Alcohol Dehydrogenase | Chiral 3-methyl-3,4-dihydro-2H-1,4-benzoxazine |

This table illustrates various reductive cyclization strategies for synthesizing 1,4-benzoxazine derivatives.

Multi-Step Synthesis for Substituted Benzoxazines

The synthesis of specifically substituted benzoxazines often requires a multi-step approach where the substituents are introduced on the precursors before the final ring-closing step. A well-defined example is the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine starting from o-nitrophenol and 1-chloro-acetone. researchgate.net

This sequence involves three key transformations:

O-alkylation: The phenolic hydroxyl group of o-nitrophenol is alkylated with 1-chloro-acetone under basic conditions to form 1-(2-nitrophenoxy)propan-2-one.

Reduction: The nitro group of the intermediate is reduced to an amino group. Catalytic hydrogenation using a platinum-on-carbon (Pt/C) catalyst is effective for this step.

Ring Closure: Upon formation, the amine undergoes an intramolecular cyclization with the adjacent ketone, followed by dehydration, to form the final dihydro-1,4-benzoxazine ring.

Introduction and Functionalization of Sulfur-Containing Moieties on the 1,4-Benzoxazine Scaffold

Incorporating sulfur atoms, particularly as a methylsulfanyl (methylthio) group, into the 1,4-benzoxazine scaffold can significantly modulate the compound's properties. The synthesis of 3-(Methylsulfanyl)-2H-1,4-benzoxazine requires a strategy that either introduces this group onto a pre-formed ring or, more commonly, builds the ring from a precursor already containing the required sulfur moiety.

Direct Methylsulfanyl Group Incorporation Strategies

The direct synthesis of this compound can be logically achieved by adapting the classical condensation reaction described in section 2.1.1. This strategy relies on the synthesis of a specialized α-haloketone that already contains the methylsulfanyl group at the α-position.

A plausible and chemically sound synthetic route is proposed as follows:

Preparation of the Sulfur-Containing Ketone: The synthesis begins with a commercially available precursor, 1-(methylthio)propan-2-one (also known as (methylthio)acetone). nih.gov

α-Halogenation: This ketone undergoes α-halogenation to introduce a leaving group necessary for the subsequent condensation. This is a standard transformation for ketones, which can be achieved using various halogenating agents (e.g., N-chlorosuccinimide or N-bromosuccinimide) under acidic or basic conditions to yield the reactive intermediate, 1-halo-1-(methylthio)propan-2-one. mdpi.com

Condensation and Cyclization: The resulting α-halo-α-(methylthio)ketone is then reacted with 2-aminophenol. The reaction proceeds through the established mechanism of N-alkylation followed by intramolecular cyclization and dehydration to directly form the target compound, 3-(methylsulfanyl)-2-methyl-2H-1,4-benzoxazine (an analogue of the target compound, assuming the starting ketone is (methylthio)acetone). To obtain the specific target this compound, the starting material would need to be a two-carbon α-halo-α-(methylthio)carbonyl compound.

This precursor-based approach is highly strategic as it leverages well-established, high-yielding reactions to construct the complex, functionalized heterocyclic target.

| Step | Starting Material | Reagent | Intermediate/Product |

| 1 | 1-(Methylthio)propan-2-one | N-Chlorosuccinimide (NCS) | 1-Chloro-1-(methylthio)propan-2-one |

| 2 | 1-Chloro-1-(methylthio)propan-2-one | 2-Aminophenol | 2-Methyl-3-(methylsulfanyl)-2H-1,4-benzoxazine |

This table outlines a proposed synthetic pathway for a 3-(methylsulfanyl)-1,4-benzoxazine derivative.

Methodologies for Methylsulfonyl and Related Sulfur Substitutions

The introduction of sulfur-containing functional groups, such as methylsulfanyl (–SCH₃) and methylsulfonyl (–SO₂CH₃), onto the 1,4-benzoxazine scaffold is a key area of synthetic focus. While direct synthesis of this compound is not extensively detailed, established methodologies for creating sulfur-linked benzoxazines provide a clear pathway.

A primary strategy involves the Mannich condensation reaction, a cornerstone of benzoxazine synthesis. mdpi.comresearchgate.netnih.gov This one-step reaction typically utilizes a phenolic compound, a primary amine, and formaldehyde. mdpi.comnih.gov To introduce a sulfur moiety, phenols containing sulfur atoms, such as 4,4'-thiodiphenol (B147510) or dihydroxydiphenyl disulfides, are employed. mdpi.comnih.gov For instance, the reaction of 4,4'-thiodiphenol with furfurylamine (B118560) and paraformaldehyde in toluene (B28343) yields a dibenzoxazine with a central sulfide (B99878) linkage. mdpi.com

Elemental sulfur has also been identified as an effective catalyst and reactant in benzoxazine chemistry. It can trigger the formation of in-situ initiators that lower the polymerization temperature of the benzoxazine ring. mdpi.com At temperatures exceeding 159 °C, sulfur can react directly with the benzoxazine moiety to form a copolymer through a process known as sulfur radical transfer and coupling reaction (SRTC). mdpi.com

The table below summarizes a representative Mannich condensation for synthesizing a sulfur-containing benzoxazine.

| Reactants | Catalyst/Solvent | Conditions | Product | Reference |

| 4,4'-Thiodiphenol, Furfurylamine, Paraformaldehyde | Toluene | 110 °C, 4h | 4DTP-fa (dibenzoxazine) | mdpi.com |

| 4,4'-Dihydroxydiphenyl Disulfide, Furfurylamine, Paraformaldehyde | Toluene | 110 °C, 5h | 4DPDS-fa (dibenzoxazine) | mdpi.com |

| 3,3'-Dihydroxydiphenyl Disulfide, Furfurylamine, Paraformaldehyde | Toluene | 110 °C, 5h | 3DPDS-fa (dibenzoxazine) | nih.gov |

Derivatization from Precursor Sulfur-Containing Compounds

Once a sulfur-containing benzoxazine precursor is synthesized, further derivatization can be performed to achieve the target methylsulfanyl or methylsulfonyl group. For precursors containing a thiol (–SH) group, direct S-methylation using a reagent like methyl iodide in the presence of a base would be a standard approach to install the methylsulfanyl group.

For precursors containing a disulfide bond (–S–S–), a two-step process is necessary. First, the disulfide bond must be reduced to the corresponding thiols. This can sometimes occur under relatively mild conditions; for example, the disulfide bond in a benzoxazine synthesized from 4,4'-dihydroxydiphenyl disulfide (4DPDS-fa) can cleave upon heating, a process potentially facilitated by the presence of a primary amine. mdpi.com Once the thiol is generated, it can be methylated as described above.

To obtain the methylsulfonyl (–SO₂CH₃) group, the methylsulfanyl (–SCH₃) analogue must undergo oxidation. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation can be controlled by the reaction conditions to yield either the sulfoxide (B87167) or the sulfone.

Advanced Synthetic Techniques in 1,4-Benzoxazine Chemistry

Modern synthetic chemistry has introduced several advanced techniques that offer significant advantages over traditional batch methods for producing 1,4-benzoxazine derivatives.

Catalytic Systems in Benzoxazine Synthesis

Various catalytic systems have been developed to enhance the efficiency and control of 1,4-benzoxazine synthesis and polymerization. Lewis acids and other metal-based catalysts are prominent in ring-forming reactions. For example, Yttrium(III) trifluoromethanesulfonate (B1224126) (Y(OTf)₃) has been used to catalyze a cascade formal [4+2] cyclization of benzoxazoles with propargyl alcohols to form 1,4-benzoxazine scaffolds. rsc.org Another approach involves a Lewis acid-catalyzed Sₙ2-type ring opening of activated aziridines with 2-halophenols, followed by a Copper(I)-catalyzed intramolecular C-N cyclization to furnish 3,4-dihydro-1,4-benzoxazine derivatives in excellent yields. nih.gov

Enzymes also play a role in green chemistry approaches. Candida antarctica lipase (B570770) B (Novozym 435) has been shown to catalyze a novel decarboxylative Michael addition for the synthesis of 1,4-benzoxazinone derivatives under mild conditions. nih.gov For the polymerization of benzoxazine monomers, catalysts such as elemental sulfur, thiols, and various salts can significantly reduce the required curing temperature. mdpi.comnih.gov Titanium-containing polyhedral oligomeric silsesquioxane (Ti-Ph-POSS) has also been demonstrated to catalyze the ring-opening polymerization of benzoxazine, lowering the curing temperature and improving the thermal stability of the resulting polymer. mdpi.com

Microwave-Assisted Synthesis of Benzoxazine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the production of 1,4-benzoxazine derivatives. arkat-usa.org This technique dramatically reduces reaction times from hours to minutes compared to conventional heating methods. arkat-usa.org One-pot multicomponent reactions benefit significantly from microwave irradiation, leading to improved yields, higher purity, and simplified work-up procedures. arkat-usa.org For example, a library of 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines was synthesized from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides using Cs₂CO₃ as a base under microwave irradiation, demonstrating the efficiency of this method. arkat-usa.org Similarly, an eco-friendly, one-step microwave synthesis of benzoxazine-2,4-diones from phthalic anhydrides and trimethylsilyl (B98337) azide (B81097) has been developed, achieving yields in the range of 30–90%. doaj.orgresearchgate.net

| Method | Reactants | Time (Conventional) | Time (Microwave) | Yield Improvement | Reference |

| Multicomponent Reaction | 2-aminophenol, 4-nitro benzaldehyde, 4-bromophenacyl bromide | Hours | Minutes | Yes | arkat-usa.org |

| One-pot Synthesis | Phthalic anhydrides, trimethylsilyl azide | N/A | N/A | Access to products not available from conventional heating | doaj.orgresearchgate.net |

Purification and Isolation Methodologies for Academic Purity

Achieving academic purity for synthesized 1,4-benzoxazine derivatives requires effective purification and isolation techniques. The choice of method depends on the physical state and properties of the product, which can range from viscous oils to glassy solids. mdpi.commdpi.com

A common purification sequence for solid products involves solvent evaporation followed by re-solubilization in a solvent like chloroform (B151607) (CHCl₃). mdpi.comnih.govkpi.ua This is typically followed by a series of liquid-liquid extractions. Washing with an aqueous base, such as a 1N or 2N sodium hydroxide (B78521) (NaOH) solution, is used to remove unreacted phenolic starting materials. mdpi.comnih.gov Subsequent washes with distilled water remove residual base and water-soluble impurities. mdpi.comnih.gov The final organic phase is dried (e.g., with sodium sulfate), and the solvent is removed under reduced pressure to yield the purified product. nih.gov

In some cases, the synthesized benzoxazine monomers are of sufficient purity to be used in subsequent polymerization steps without additional purification beyond drying in a vacuum oven. mdpi.com However, for more challenging separations, column chromatography on silica (B1680970) gel may be attempted, although its effectiveness can be limited if the material is highly viscous or poorly soluble, leading to elution difficulties. mdpi.com

Reactivity, Mechanistic Studies, and Chemical Transformations of 1,4 Benzoxazines

Ring-Opening Reactions of the 1,4-Benzoxazine Core

The oxazine (B8389632) ring of the 1,4-benzoxazine system is susceptible to ring-opening reactions under various conditions, a process fundamental to the synthesis of polybenzoxazines and other chemical transformations. This reactivity is often initiated by thermal or catalytic means.

Catalytically, Lewis acids have been employed to facilitate the ring-opening polymerization of 1,3-benzoxazines, a related isomer class, by lowering the activation energy for this process. For instance, tris(pentafluorophenyl)borane (B72294) has been shown to effectively catalyze this reaction. nih.govdntb.gov.ua The mechanism typically involves the coordination of the catalyst to the oxygen or nitrogen atom of the oxazine ring, which weakens the C-O bond and promotes cleavage.

Thiol-mediated ring-opening has also been investigated for 1,3-benzoxazines. nih.gov This reaction involves the nucleophilic attack of a thiol on the methylene (B1212753) bridge of the oxazine ring, leading to a ring-opened adduct. tubitak.gov.tr The acidity of the thiol can play a crucial role in the reaction's progression, particularly in the absence of a solvent. nih.gov While these studies are on the 1,3-isomer, they highlight the potential for nucleophiles to induce ring-opening in the broader benzoxazine (B1645224) family.

Furthermore, the formation of 1,4-benzoxazine scaffolds can itself proceed through a ring-opening and subsequent annulation cascade, for example, from benzoxazoles reacting with propargylic alcohols in the presence of a catalyst like Y(OTf)₃. rsc.org This demonstrates the dynamic nature of the heterocyclic systems involved.

| Reaction Type | Reagents/Conditions | Key Observations | Applicability to 3-(Methylsulfanyl)-2H-1,4-benzoxazine |

| Catalytic Ring-Opening Polymerization | Lewis Acids (e.g., Tris(pentafluorophenyl)borane) | Lowers polymerization temperature. nih.govdntb.gov.ua | The methylsulfanyl group is not expected to interfere with Lewis acid coordination to the heteroatoms of the oxazine ring. |

| Thiol-Mediated Ring-Opening | Aliphatic/Aromatic Thiols | Reversible reaction, influenced by solvent and thiol acidity. nih.gov | The electron-donating nature of the methylsulfanyl group might influence the electrophilicity of the oxazine ring, potentially affecting reaction rates. |

| Synthesis via Ring-Opening/Annulation | Benzoxazoles, Propargylic Alcohols, Y(OTf)₃ | Cascade reaction forming the 1,4-benzoxazine core. rsc.org | This relates to the formation of the core structure rather than its subsequent reactivity. |

Substitution and Functionalization Reactions on the Benzoxazine Ring and Side Chains

The 1,4-benzoxazine structure features both an aromatic benzene (B151609) ring and a heterocyclic oxazine ring, offering multiple sites for substitution and functionalization.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene portion of the benzoxazine molecule is expected to undergo electrophilic aromatic substitution reactions, typical of substituted benzene derivatives. The positions of substitution (ortho, meta, para to the existing substituents) are directed by the electronic effects of the oxygen and nitrogen atoms of the heterocyclic ring and any other substituents present. The oxygen atom and the secondary amine in the 1,4-benzoxazine ring are generally considered ortho, para-directing activators. However, specific studies detailing these reactions on the this compound are not available.

Nucleophilic Reactions at Various Positions

Nucleophilic attack can potentially occur at several positions within the 1,4-benzoxazine structure. As seen in the ring-opening reactions with thiols on related isomers, the carbon atoms adjacent to the heteroatoms are susceptible to nucleophilic attack. nih.govtubitak.gov.tr The presence of the methylsulfanyl group at the 3-position introduces a potential leaving group, which might facilitate nucleophilic substitution at that site, although this has not been experimentally documented.

Cross-Coupling Reactions for Aryl Substitutions

Modern cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are powerful tools for forming carbon-carbon bonds and are widely used to functionalize aromatic and heteroaromatic rings. scispace.comnih.govrsc.org For these reactions to be applied to the benzoxazine core, a suitable leaving group (e.g., a halide or triflate) would typically need to be installed on the benzene ring. Transition metal catalysts, often palladium-based, are then used to couple the substituted benzoxazine with a variety of organometallic reagents. rsc.org There are no specific reports of cross-coupling reactions being performed on this compound.

Reaction Mechanism Elucidation for Benzoxazine Formation and Transformation

The formation of benzoxazines is generally achieved through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde. acs.org Mechanistic studies have identified key intermediates, such as N-hydroxymethyl amines and iminium ions, in the pathway to the final benzoxazine product. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of a molecule in solution. For 3-(Methylsulfanyl)-2H-1,4-benzoxazine, both ¹H and ¹³C NMR would provide critical data for confirming the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons on the oxazine (B8389632) ring, and the protons of the methylsulfanyl group. The aromatic protons would typically appear as a complex multiplet in the range of δ 6.8–7.5 ppm. researchgate.netmdpi.com The two protons of the methylene group at the C2 position (-O-CH₂-) would likely resonate as a singlet or a pair of doublets depending on the molecular chirality and solvent, with an expected chemical shift around δ 4.5-5.0 ppm. The three protons of the methyl group (-S-CH₃) would give a sharp singlet, anticipated in the upfield region, likely around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the 1,4-benzoxazine core, characteristic signals for the methylene carbon adjacent to the oxygen atom (C2) are expected around δ 70-80 ppm. mdpi.com The carbon atom at the C3 position, bonded to the sulfur and nitrogen atoms, would have a distinct chemical shift. Aromatic carbons typically resonate in the δ 110–150 ppm region. researchgate.net The carbon of the methylsulfanyl group (-S-CH₃) is expected to appear in the more shielded region of the spectrum, typically around δ 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | 110 - 147 |

| Aromatic C-O / C-N | - | 140 - 150 |

| -O-CH₂- | 4.5 - 5.0 | 70 - 80 |

| >C=N- | - | >150 |

| -S-CH₃ | 2.0 - 2.5 | 15 - 25 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation in Novel Compounds

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of a new compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₉H₉NOS, HRMS would be used to confirm this composition.

The calculated exact mass (monoisotopic mass) for the protonated molecule [M+H]⁺, C₉H₁₀NOS⁺, would be compared against the experimentally measured value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. This technique has been successfully applied to characterize various novel benzoxazine (B1645224) derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands. A key feature would be the asymmetric C-O-C stretching vibration of the ether linkage within the oxazine ring, typically observed around 1230 cm⁻¹. researchgate.netmdpi.com The spectrum would also show absorptions corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ range and aromatic C-H stretching just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene and methyl groups would appear just below 3000 cm⁻¹. researchgate.net The C=N stretching vibration, expected from the imine-like structure, would likely produce a band in the 1640-1690 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3050 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=N | Stretching | 1640 - 1690 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (Ether) | Asymmetric Stretching | ~1230 |

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a derivative could be obtained, this method would provide definitive proof of its molecular structure. nih.gov

The analysis would yield exact bond lengths, bond angles, and the conformation of the molecule. For instance, in related benzoxazine structures, the oxazine ring has been shown to adopt a half-chair conformation. nstda.or.th X-ray crystallography also reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π-π stacking that stabilize the solid-state structure. researchgate.netmdpi.com While no crystal structure for the specific title compound is currently reported, this technique remains the gold standard for the unambiguous structural elucidation of novel crystalline benzoxazines. nih.govresearchgate.net

Theoretical and Computational Chemistry Approaches in 1,4 Benzoxazine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of the 1,4-benzoxazine scaffold. These methods provide detailed information on electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's chemical behavior.

Recent studies on novel 1,4-benzoxazine derivatives have employed DFT calculations to analyze and quantify noncovalent interactions such as π-π stacking and hydrogen bonds, which are crucial for stabilizing molecular structures in the solid state. researchgate.net For instance, calculations at the PBE0-D3/def2-TZVP level of theory have been used to study the energetics of these interactions. researchgate.net

Key parameters derived from quantum chemical calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is instrumental in predicting how the molecule will interact with biological receptors or other reactants.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated to provide a quantitative measure of the molecule's reactivity.

These computational insights are foundational for predicting how derivatives like 3-(methylsulfanyl)-2H-1,4-benzoxazine might behave in chemical reactions and biological systems. acs.orgnih.gov

Molecular Modeling and Conformational Analysis of 1,4-Benzoxazine Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. For 1,4-benzoxazine derivatives, understanding their preferred spatial arrangement, or conformation, is essential as it dictates how they fit into the active sites of biological targets. researchgate.netnih.gov

In Silico Prediction of Molecular Interactions and Binding Modes

In silico techniques, especially molecular docking, are widely used to predict how 1,4-benzoxazine derivatives interact with macromolecular targets like proteins and enzymes. nih.gov This method computationally places a ligand (the benzoxazine (B1645224) derivative) into the binding site of a receptor and scores the potential poses based on their binding affinity.

Molecular docking studies have been successfully applied to various 1,4-benzoxazine derivatives to elucidate their mechanism of action.

Antimicrobial Activity: Docking studies on 2H-benzo[b] ijpsjournal.comnih.govoxazin-3(4H)-one derivatives targeting E. coli DNA gyrase B revealed key binding interactions. ijpsjournal.com The analysis showed that potent compounds form hydrogen bonds and hydrophobic interactions with crucial amino acid residues in the active site, providing a structural basis for their antimicrobial effects. ijpsjournal.com

Antifungal Activity: To design new antifungal agents, docking experiments were performed on a model of Candida albicans CYP51. nih.gov These studies predicted that the 1,4-benzoxazine moiety could effectively mimic a portion of the established antifungal drug ketoconazole, guiding the synthesis of new, active derivatives. nih.gov

TRPV1 Antagonism: Molecular modeling of a 1,4-benzoxazin-3-one analog with a homology model of the TRPV1 receptor identified critical interactions for stable binding. nih.gov The study highlighted the importance of two π-π interactions with Tyr511 and Phe591 residues and a hydrogen bond with the Thr550 residue for high-affinity antagonism. nih.gov

These studies demonstrate the power of in silico methods to predict binding modes and identify key intermolecular forces, such as hydrogen bonds and π-π stacking, that govern ligand-receptor recognition. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For 1,4-benzoxazine derivatives, QSAR studies are valuable for optimizing lead compounds to enhance their desired therapeutic properties. nih.gov

A significant QSAR study was conducted on a large dataset of 111 natural and synthetic 1,4-benzoxazin-3-ones to understand their antimicrobial properties. nih.govwur.nl

Methodology: The study used a genetic algorithm for selecting the most relevant molecular descriptors.

Findings: The resulting QSAR models revealed that different structural features were required for activity against fungi, gram-positive bacteria, and gram-negative bacteria. Descriptors related to molecular shape (Shape), VolSurf (molecular interaction fields), and H-bonding properties were frequently selected in the models. nih.govwur.nl

Predictive Power: The models demonstrated good predictive power, with external validation Q² values of 0.88 for gram-positive and 0.85 for gram-negative bacteria. nih.govwur.nl

Based on these validated models, new 1,4-benzoxazin-3-one compounds were designed in silico, with some predicted to be up to five times more active than any compound in the original dataset. nih.gov This highlights the utility of QSAR in rationally guiding the synthesis of new derivatives with improved potency. nih.govwur.nl

Mechanistic Insights into Biological Activities of 1,4 Benzoxazines and Sulfur Substituted Analogues

Antimicrobial Activity: Molecular Targets and Mechanisms

Derivatives of 1,4-benzoxazine have demonstrated promising antimicrobial capabilities, including antibacterial and antifungal effects. nih.govnih.gov The versatility of the benzoxazine (B1645224) structure allows for the development of compounds with potent activity against a spectrum of pathogens, including strains that have developed resistance to traditional antibiotics. ijpsjournal.comnih.gov

Inhibition of Bacterial DNA Gyrase

A key molecular target for many antibacterial agents is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. researchgate.netgenawif.com Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death. genawif.com

Several 1,4-benzoxazine derivatives have been identified as inhibitors of DNA gyrase. For instance, the well-known antibiotic Ofloxacin features a related pyrido[1,2,3-de]-1,4-benzoxazine core and functions by targeting this enzyme. nih.gov Molecular docking studies on newly synthesized 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives have further elucidated the potential for this scaffold to interact with and inhibit bacterial DNA gyrase. These in-silico analyses provide insights into the binding affinities and key interactions with amino acid residues within the enzyme's active site, guiding the optimization of these compounds as potent antibacterial agents. ijpsjournal.comijpsjournal.com Studies targeting E. coli DNA gyrase revealed that specific derivatives exhibited strong binding affinities, suggesting their potential as effective inhibitors. ijpsjournal.comijpsjournal.com

| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Compound 4d | -8.9 | Not Specified | ijpsjournal.comijpsjournal.com |

| Compound 4a | -8.6 | Not Specified | ijpsjournal.comijpsjournal.com |

| Compound 4e | -8.5 | Not Specified | ijpsjournal.comijpsjournal.com |

| Compound 4f | -8.4 | Not Specified | ijpsjournal.comijpsjournal.com |

General Antimicrobial Mechanisms (e.g., membrane disruption, enzyme inhibition)

Beyond specific enzyme inhibition, 1,4-benzoxazine derivatives exhibit broad-spectrum antimicrobial activity through various mechanisms. nih.gov Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govikm.org.my For example, a series of benzoxazine-6-sulfonamide derivatives showed low minimum inhibitory concentrations (MIC) against a panel of bacteria and fungi, with values comparable to standard drugs. nih.gov

The antimicrobial action is influenced by the nature and position of substituents on the benzoxazine ring. nih.gov While the precise mechanisms for all derivatives are not fully elucidated, possibilities include disruption of bacterial cell membranes, inhibition of other essential enzymes, or a multi-target mode of action, which could reduce the likelihood of developing resistance. nih.gov The inclusion of a methylsulfanyl (CH₃S-) group, as seen in 3-(Methylsulfanyl)-2H-1,4-benzoxazine, is of particular interest, as sulfur-containing moieties are known to contribute to the biological activity of many therapeutic agents. Studies on related methylsulfanyl-triazoloquinazoline derivatives have demonstrated good antimicrobial activity, suggesting that the methylsulfanyl group can be a key pharmacophore. nih.gov

| Compound Class | Tested Organisms | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Benzoxazine-6-sulfonamides | Gram-positive bacteria, Gram-negative bacteria, Fungi | 31.25 and 62.5 µg/mL | nih.gov |

| 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives | E. coli, S. aureus, B. subtilis | Significant zones of inhibition (up to 22 mm) | ijpsjournal.com |

| Thionated-1,3-benzoxazines | Eight fungal strains | Activity comparable to fluconazole | ikm.org.my |

Anticancer Activity: Cellular and Molecular Pathways

The 1,4-benzoxazine scaffold is also a promising framework for the development of novel anticancer agents. nih.govnih.gov Derivatives have shown efficacy in various cancer cell lines through the modulation of multiple cellular and molecular pathways critical for tumor growth and survival. nih.govnih.gov

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, maintenance, and metastasis. nih.govresearchgate.net The vascular endothelial growth factor (VEGF) pathway is a key regulator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. nih.gov Certain 2,3-dihydro-1,4-benzoxazines have been identified as potent, orally bioavailable inhibitors of tumor-driven angiogenesis. nih.gov These compounds function by inhibiting the intrinsic kinase activity of VEGFR-2 (also known as KDR), a primary receptor for VEGF. nih.gov By blocking signaling through this receptor, these benzoxazine derivatives can inhibit endothelial cell proliferation, migration, and tube formation, which are all crucial steps in the angiogenic process. nih.govresearchgate.net

| Compound Class/ID | Mechanism of Action | In Vitro Activity | Reference |

|---|---|---|---|

| 2,3-dihydro-1,4-benzoxazines | Inhibition of intrinsic KDR (VEGFR-2) activity | HUVEC proliferation IC50 < 0.1 µM | nih.gov |

| LTUSI122 (a 2-morpholino-benzoxazine) | Inhibition of PI3Kα, leading to downstream inhibition of VEGFR and other angiogenic factors | Inhibition of endothelial proliferation, migration, and tube formation | nih.govresearchgate.net |

Modulation of Receptor Activity (e.g., ROR, PI3Kα)

In addition to targeting receptor tyrosine kinases like VEGFR-2, 1,4-benzoxazine derivatives can modulate the activity of other crucial signaling molecules involved in cancer.

Phosphatidylinositol 3-kinase (PI3Kα): The PI3K signaling pathway is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. nih.govresearchgate.net The alpha isoform, PI3Kα, is a key intermediary in angiogenic signaling. nih.gov Novel benzoxazine inhibitors have been shown to exert their anti-angiogenic effects by targeting PI3Kα, which in turn affects the action of VEGF. nih.govresearchgate.net Specifically, 1,4-benzoxazin-3-one sulphonamides have been evaluated as direct inhibitors of PI3Kα in several cancer cell lines. nih.gov

Retinoic Acid Receptor-related Orphan Receptors (RORs): RORs are nuclear receptors that have emerged as potential targets in oncology, particularly in the context of immune modulation. nih.govnih.gov A 1,4-benzoxazine sulphonamide was identified as a potent agonist of ROR, leading to decreased cancer growth by enhancing T-cell activity within the tumor microenvironment. nih.gov This highlights a distinct mechanism by which the benzoxazine scaffold can be utilized to achieve anticancer effects through immunomodulation.

Impact on Cell Proliferation Pathways

A primary characteristic of cancer is uncontrolled cell proliferation. Numerous 1,4-benzoxazine derivatives have demonstrated direct anti-proliferative and cytotoxic effects against a variety of human cancer cell lines, including those from the lung (A549), breast (MCF-7, MDA-MB-231), liver (Huh7), and colon (HCT-116). nih.govnih.govresearchgate.net

The mechanisms underlying these anti-proliferative effects are multifaceted and can include:

Induction of Apoptosis: Certain 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been shown to induce significant, dose-dependent apoptosis in cancer cells. nih.govresearchgate.net

Generation of Reactive Oxygen Species (ROS): The elevation of intracellular ROS levels by these compounds can contribute to oxidative stress and trigger apoptotic cell death. nih.govresearchgate.net

DNA Damage: Western blot analyses have indicated that some benzoxazine derivatives can induce DNA damage, which is a potent trigger for apoptosis and a key mechanism of many chemotherapeutic agents. nih.govresearchgate.net

| Compound ID | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 14b (2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one linked 1,2,3-triazole) | A549 (lung) | 7.59 ± 0.31 µM | nih.govresearchgate.net |

| Compound 14c (2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one linked 1,2,3-triazole) | A549 (lung) | 18.52 ± 0.59 µM | nih.govresearchgate.net |

| Compound 14f | PC-3 (prostate) | 7.84 µM | nih.gov |

| Compound 14f | MDA-MB-231 (breast) | 10.4 µM | nih.gov |

Antioxidant and Antihypoxant Mechanisms

The antioxidant activity of 1,4-benzoxazine derivatives is a significant area of research, with mechanisms often revolving around their ability to scavenge free radicals and modulate cellular oxidative stress pathways. The incorporation of a sulfur atom, creating analogues like 1,4-benzothiazines, can influence these properties.

Studies on various 2-hydroxy-2-substituted 1,4-benzoxazine and 1,4-benzothiazine derivatives have demonstrated their potential to act as antioxidants. researchgate.net The primary mechanism for many phenolic antioxidants involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals. In the case of sulfur-containing analogues, the sulfur atom itself can also play a role in the antioxidant activity, potentially by stabilizing the resulting radical or by being oxidized. semanticscholar.org

One key measure of antioxidant efficacy is the inhibition of lipid peroxidation. In studies involving copper-induced low-density lipoprotein (LDL) oxidation, certain 1,4-benzothiazine derivatives have shown a remarkable ability to prolong the lag time and reduce the rate of conjugate diene formation, indicating potent antioxidant effects. researchgate.net This suggests a mechanism involving the interception of radical species that propagate lipid peroxidation.

The table below summarizes the antioxidant and anti-inflammatory activities of a representative 1,4-benzoxazine and its sulfur-substituted analogue (1,4-benzothiazine).

| Compound | Antioxidant Activity (Inhibition of LDL Oxidation) | Anti-inflammatory Activity (COX-1 Inhibition at 20 µM) | Anti-inflammatory Activity (COX-2 Inhibition at 20 µM) |

| 1,4-Benzoxazine Derivative | Significant | 36% | 100% |

| 1,4-Benzothiazine Derivative | Significant | 89% | 100% |

Data sourced from a study on 2-hydroxy-2-substituted derivatives. researchgate.net

Other Biological Activities at a Molecular Level (e.g., Enzyme Inhibition, RAGE Inhibitors)

The 1,4-benzoxazine scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets, including enzymes.

Enzyme Inhibition: A notable example of enzyme inhibition by 1,4-benzoxazines is their activity against Mycobacterium tuberculosis. Specifically, derivatives of this class have been identified as inhibitors of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), an enzyme in the menaquinone biosynthesis pathway essential for the bacterium. nih.gov Kinetic studies have revealed that some of these 1,4-benzoxazine analogues act as non-competitive inhibitors of MenB. nih.gov This suggests that they bind to an allosteric site on the enzyme, rather than the active site, inducing a conformational change that perturbs catalysis. nih.gov

The substitution pattern on the benzoxazine core significantly impacts the enzyme inhibitory and antibacterial activity, as detailed in the table below for selected analogues.

| Compound | R² Substituent | R³ Substituent | MenB IC₅₀ (µM) | M. tuberculosis MIC (µg/mL) |

| 1 | H | H | 18 | < 1 |

| 4 | F | H | 11 | < 1 |

| 9 | H | F | 18 | < 1 |

| 10 | H | Cl | 11 | < 1 |

| 2 | CH₃ | H | 45 | > 100 |

| 3 | H | CH₃ | 43 | > 100 |

Data adapted from a high-throughput screen against M. tuberculosis MenB. nih.gov

Furthermore, sulfur-containing analogues, specifically 1,4-benzothiazine derivatives, have demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes. researchgate.net One such derivative showed potent inhibition of both COX-1 and COX-2, suggesting a potential anti-inflammatory mechanism. researchgate.net The substitution of the oxygen atom in the benzoxazine ring with a sulfur atom was observed to alter the selectivity profile against the COX isoforms. researchgate.net

RAGE Inhibitors: The Receptor for Advanced Glycation Endproducts (RAGE) is implicated in various pathological conditions, and its inhibition is a therapeutic target. While there is extensive research on RAGE inhibitors, specific studies detailing the activity of this compound or its close sulfur-substituted analogues as RAGE inhibitors are not prominent in the current literature.

Structure-Activity Relationship (SAR) Studies for Elucidating Biological Mechanisms

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules.

In the context of antioxidant and anti-inflammatory 1,4-benzoxazine and 1,4-benzothiazine derivatives, the nature of the substituent at the 2-position and the presence of either oxygen or sulfur in the ring are key determinants of activity. The isosteric replacement of oxygen with sulfur in the heterocyclic ring has been shown to impact the inhibitory profile against COX-1 and COX-2. researchgate.net A 1,4-benzoxazine derivative exhibited selective inhibition of COX-2, whereas its 1,4-benzothiazine counterpart demonstrated potent, non-selective inhibition of both isoforms. researchgate.net This highlights the significant role of the heteroatom in the molecular interactions with the enzyme's active site.

Design and Exploration of Novel 1,4 Benzoxazine Derivatives for Research Applications

Structural Modifications of the Benzoxazine (B1645224) Core for Enhanced Research Properties

Modifying the fundamental 1,4-benzoxazine core is a key strategy for developing materials with enhanced or novel properties. These modifications often target improvements in thermal stability, mechanical strength, and the introduction of new functionalities.

One major area of exploration is the synthesis of polybenzoxazines , which are high-performance thermosetting polymers formed through the ring-opening polymerization of benzoxazine monomers. nih.govresearchgate.net These materials are noted for their high thermal stability, low flammability, and excellent mechanical properties. nsysu.edu.tw

Further enhancements have been achieved by creating hybrid materials. For instance, incorporating a hydrosilane-functionalized polyhedral oligomeric silsesquioxane (H-POSS) into a vinyl-terminated benzoxazine monomer has been shown to significantly increase the glass transition temperature (Tg) of the resulting polymer, indicating improved thermal stability. nsysu.edu.tw Similarly, new structures have been developed where benzoxazine monomers are grown directly on the surface of modified reduced graphene oxide, creating advanced hybrid materials. mdpi.com

Another approach involves altering the aromatic component of the scaffold. By replacing the benzene (B151609) ring with other aromatic systems, such as naphthalene, researchers have synthesized polynaphthoxazines . These materials can exhibit different polymerization temperatures and processing windows, offering advantages for specific applications. acs.orgacs.org The rigid, aromatic-rich backbone of such polymers contributes to their excellent thermal and mechanical properties. acs.org

| Modification Strategy | Example | Resulting Property Enhancement | Reference |

| Polymerization | Ring-opening polymerization of benzoxazine monomers | High-performance thermosetting resins (Polybenzoxazines) | nih.govresearchgate.net |

| Hybridization | Incorporation of POSS into a benzoxazine monomer | Increased glass transition temperature and thermal stability | nsysu.edu.tw |

| Core Aromatic System | Synthesis with 2-naphthol (B1666908) instead of phenol | Creation of polynaphthoxazines with different processing windows | acs.orgacs.org |

| Surface Functionalization | Growing benzoxazine structures on reduced graphene oxide | Advanced hybrid materials with unique characteristics | mdpi.com |

Diversification of Substituents, including Sulfur-Containing Groups, at Key Positions (e.g., C-3, C-4, C-6, C-7)

The properties of 1,4-benzoxazine derivatives can be precisely tailored by introducing various substituents at specific positions on the bicyclic ring. This diversification allows for the systematic exploration of structure-activity relationships.

Sulfur-Containing Groups: The incorporation of sulfur into the benzoxazine structure has been explored to develop novel functional materials. A study detailed the synthesis of new dibenzoxazines containing one or two sulfur atoms, specifically in the form of a disulfide bridge, by using sulfur-containing diphenols in a Mannich condensation reaction. nih.gov These sulfur-containing benzoxazines were successfully used as reinforcing resins in polyisoprene rubber compounds, demonstrating that the inclusion of sulfur can impart valuable properties for industrial applications. nih.gov The structural differences between isomers, such as 3,3′-dihydroxydiphenyl disulfide versus 4,4′-dihydroxydiphenyl disulfide, significantly affected their curing behavior and reinforcing ability. nih.gov

Substitution at C-3: The C-3 position of the oxazine (B8389632) ring is a common site for modification. Research into neuroprotective agents has shown that introducing 3-alkyl substituents appears to be crucial for achieving efficient neuroprotective activity in certain series of 8-amino-1,4-benzoxazine derivatives. nih.gov

Substitution at C-6 and C-7: The benzene portion of the scaffold also presents opportunities for substitution. In a study on related 4H-3,1-benzoxazin-4-one derivatives, it was suggested that introducing substituents at the C-6 and C-7 positions could be a viable strategy to further enhance the potency of these molecules as enzyme inhibitors. nih.gov

| Position | Type of Substituent | Observed or Potential Effect | Reference |

| Various | Sulfur-containing groups (e.g., disulfide bridge) | Acts as a reinforcing agent in rubber compounds | nih.gov |

| C-3 | Alkyl groups | Essential for neuroprotective activity in a specific derivative series | nih.gov |

| C-6 / C-7 | General substituents | Potential to enhance enzyme inhibition potency | nih.gov |

Synthesis of Hybrid Molecules Incorporating the 1,4-Benzoxazine Motif

Creating hybrid molecules by covalently linking the 1,4-benzoxazine motif with other chemical structures is a powerful strategy for generating compounds with combined or synergistic properties. This approach moves beyond simple substitution to create more complex molecular architectures.

One notable example is the development of poly(benzoxazine imide)s . These polymers are synthesized in a one-pot reaction, integrating both the benzoxazine and imide functionalities into the polymer backbone. rsc.org This creates a material that combines the desirable properties of both polyimides (like high thermal stability) and polybenzoxazines.

Researchers have also synthesized asymmetric oxazines that contain both naphthoxazine (NZ) and benzoxazine (BZ) moieties within a single molecular structure. acs.orgacs.org This "NZ-BZ" hybrid approach offers new avenues for structural diversification and the fine-tuning of material properties. acs.org The synthesis of such molecules is often as straightforward as that for traditional benzoxazines. acs.org

In the realm of nanocomposites, benzoxazine monomers have been chemically bonded to other materials. Vinyl-terminated benzoxazine monomers have been reacted with hydrosilane-functionalized polyhedral oligomeric silsesquioxane (POSS) to create organic-inorganic hybrid polymers with superior thermal properties. nsysu.edu.tw Another example involves the synthesis of benzoxazine structures directly onto the surface of reduced graphene oxide, leading to novel hybrid materials for advanced applications. mdpi.com

Libraries and Combinatorial Approaches for Academic Screening and Lead Generation

To efficiently discover new 1,4-benzoxazine derivatives with desired properties, researchers can employ combinatorial chemistry and high-throughput screening techniques. This involves the systematic and rapid synthesis of a large number of diverse but related compounds, known as a chemical library.

The synthesis of 1,4-benzoxazines is well-suited for this approach. For example, efficient one-pot processes that allow for diverse elements to be introduced in the reactants can be used to assemble libraries of biologically relevant 1,4-benzoxazine derivatives for screening. nih.gov By reacting a small set of different 2-aminophenol (B121084) derivatives with a set of various primary amines and formaldehyde, a large library of distinct benzoxazine compounds can be generated.

While specific large-scale screening libraries of 1,4-benzoxazines are not detailed in the provided search results, the principle is well-established in chemical biology. For instance, encoded combinatorial libraries have been successfully used to prepare and screen thousands of compounds, such as pyrrolidines, to identify potent enzyme inhibitors. nih.gov In this method, each unique compound is associated with a chemical "tag" that encodes its synthetic history, allowing for the rapid identification of active structures from a large pool. nih.gov Similarly, libraries of synthetic ligands, sometimes mimicking biological structures like dipeptides, are screened to find molecules that bind to specific targets, such as DNA. mdpi.com These methodologies provide a powerful framework that can be applied to the discovery of novel 1,4-benzoxazine derivatives for a multitude of research applications.

Future Perspectives and Emerging Research Areas in 1,4 Benzoxazine Chemistry

Development of Highly Selective Molecular Probes for Biological Systems

The development of molecular probes is crucial for understanding complex biological processes. The inherent structural features of the 1,4-benzoxazine ring system make it an attractive scaffold for the design of such probes.

Current State and Potential:

Fluorescent Probes: Certain benzoxazine (B1645224) derivatives have been explored for their fluorescent properties. acs.org For instance, benzophenoxazine-based fluorescent dyes are used for labeling biomolecules. tamu.edu The synthesis of fluorescent covalent organic polymers incorporating benzoxazine units has been reported for the detection of lead ions and 2,4,6-trinitrophenol. acs.org This suggests that the 1,4-benzoxazine core can be functionalized to create molecules that emit light upon binding to a specific target or in response to changes in their local environment.

Application in Biological Imaging: Spironaphthoxazine, a related photochromic switch, has been used in conjunction with commercial fluorescent dyes for applications in RESOLFT microscopy, a super-resolution imaging technique. rsc.org This highlights the potential of oxazine-containing compounds in advanced biological imaging.

For a compound like 3-(Methylsulfanyl)-2H-1,4-benzoxazine , the introduction of the methylsulfanyl group provides a handle for further chemical modification. Future research could focus on incorporating fluorophores or other reporter groups onto the benzoxazine scaffold to create highly selective probes for various biological targets, such as specific enzymes or receptors. The development of such probes would be invaluable for diagnosing diseases and elucidating biological pathways.

| Research Direction | Potential Application of this compound | Key Research Activities |

| Fluorescent Biosensors | Serve as a core scaffold for probes targeting specific enzymes or ions. | Functionalization with fluorophores; studying photophysical properties upon target binding. |

| Photochromic Switches | Development of photo-switchable probes for super-resolution microscopy. | Incorporation of photo-responsive moieties; testing in living cells. rsc.org |

| Targeted Imaging Agents | Conjugation with biomolecules for targeted imaging of diseased tissues. | Synthesis of bioconjugates; in vitro and in vivo imaging studies. |

Integration of Artificial Intelligence and Machine Learning in Benzoxazine Discovery

The discovery and development of new drugs is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. youtube.com

Opportunities in Benzoxazine Chemistry:

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity of novel compounds. github.commdpi.com For the 1,4-benzoxazine class, ML algorithms could predict properties such as binding affinity to a particular target, toxicity, and pharmacokinetic profiles based on the chemical structure. This would allow for the virtual screening of large libraries of potential derivatives of This compound to identify the most promising candidates for synthesis and testing.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By learning the underlying chemical patterns from known active 1,4-benzoxazine derivatives, these models could propose novel structures, potentially with enhanced efficacy or selectivity.

Synthesis Optimization: AI can also be used to optimize synthetic routes. youtube.comresearchgate.net By analyzing vast amounts of reaction data, machine learning algorithms can predict the optimal reaction conditions to maximize the yield and purity of This compound and its analogs, while minimizing waste.

The integration of AI and ML offers a paradigm shift in the discovery of new benzoxazine-based therapeutics, enabling a more targeted and efficient approach.

Green Chemistry Approaches for Sustainable Benzoxazine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 1,4-benzoxazines is an area where these principles can be effectively applied.

Sustainable Synthetic Strategies:

Bio-based Feedstocks: A significant advancement is the use of renewable, bio-based starting materials. Researchers have successfully synthesized benzoxazines from natural resources like vanillin, furfurylamine (B118560), and sesamol. rsc.orgresearchgate.netrsc.org This approach reduces the reliance on petrochemicals.

Greener Solvents and Catalysts: Efforts are being made to replace hazardous solvents with more environmentally benign alternatives like ethanol (B145695) or to perform reactions under solvent-free conditions. rsc.orgsciresliterature.org The development of catalytic methods, such as using Y(OTf)3 or employing mechanochemical synthesis (ball-milling), can lead to more efficient and less wasteful processes. rsc.orgrsc.org

One-Pot Reactions: Designing synthetic routes that involve multiple steps in a single reaction vessel (one-pot synthesis) can significantly improve efficiency by reducing the need for intermediate purification steps, thus saving time, energy, and materials. rsc.org

Applying these green chemistry principles to the synthesis of This compound would not only make its production more sustainable but could also lead to the discovery of novel and more efficient synthetic pathways. researchgate.net

| Green Chemistry Principle | Application in Benzoxazine Synthesis | Potential Impact |

| Use of Renewable Feedstocks | Synthesizing benzoxazine precursors from plant-derived molecules. rsc.orgrsc.org | Reduced carbon footprint and dependence on fossil fuels. |

| Catalysis | Employing efficient and recyclable catalysts to improve reaction rates and yields. rsc.orgrsc.org | Lower energy consumption and waste generation. |

| Solvent-Free Reactions | Performing syntheses using methods like mechanochemistry. rsc.org | Elimination of hazardous solvent waste. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized by-product formation. |

Exploration of Novel Therapeutic Targets Based on Mechanistic Understanding

1,4-benzoxazine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, neuroprotective, and antimicrobial agents. nih.govresearchgate.netnih.govijpsjournal.comresearchgate.net A deeper understanding of their mechanism of action is key to unlocking their full therapeutic potential and identifying novel drug targets.

Mechanistic Insights and Future Directions:

Neuroprotection: Certain 1,4-benzoxazine derivatives have shown significant neuroprotective effects in models of neurodegenerative diseases. nih.govresearchgate.netnih.govnih.govrsc.org Mechanistic studies have revealed that some of these compounds act by inhibiting kinases such as GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs). nih.govresearchgate.net Future research on compounds like This compound could explore their potential to modulate these or other pathways involved in neuronal cell death.

Anticancer Activity: The 1,4-benzoxazine scaffold is present in compounds with anticancer properties. researchgate.netresearchgate.netnih.gov The exploration of their effects on novel cancer targets, beyond well-established ones, could lead to the development of new therapies for resistant cancers.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the This compound structure and evaluation of the biological activity of the resulting analogs will be crucial for building comprehensive SAR models. nih.govmdpi.com These models will guide the rational design of more potent and selective compounds and help to identify the key structural features responsible for their interaction with specific biological targets.

By combining detailed mechanistic studies with medicinal chemistry efforts, the full therapeutic potential of the 1,4-benzoxazine class of compounds can be realized, leading to the development of novel drugs for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.